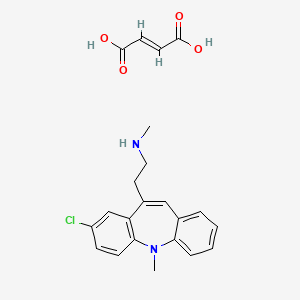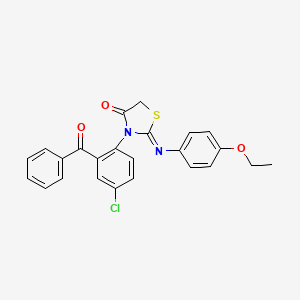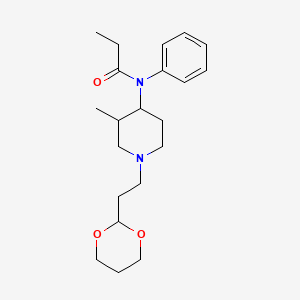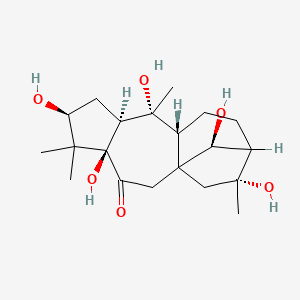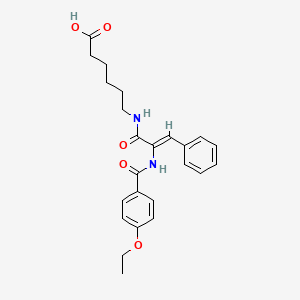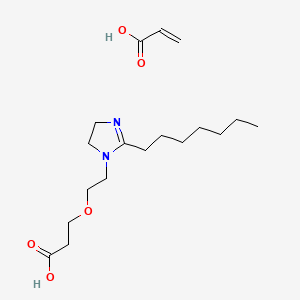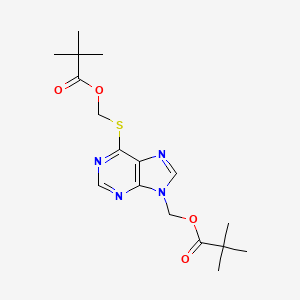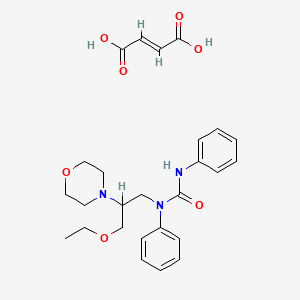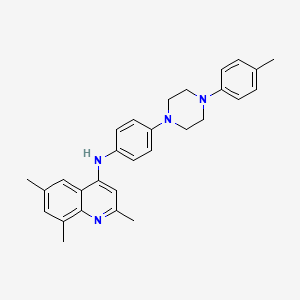
4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl- is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with various functional groups, making it a subject of interest in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Substitution Reactions: The introduction of the 4-methylphenyl and piperazinyl groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of 4-chloroquinoline with 4-methylphenylpiperazine in the presence of a base like potassium carbonate.
Methylation: The final step involves the methylation of the quinoline core at the 2, 6, and 8 positions using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline, halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial, antibacterial, and antiviral agent due to its quinoline core.
Biological Research: Used as a probe to study the binding interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Development: Investigated for its potential use in the development of new therapeutic agents for diseases such as cancer and neurological disorders.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl- involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.
Amodiaquine: A derivative of 4-aminoquinoline with antimalarial properties.
Uniqueness
4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the piperazinyl and methylphenyl groups enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry research.
Eigenschaften
CAS-Nummer |
87602-42-4 |
|---|---|
Molekularformel |
C29H32N4 |
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
2,6,8-trimethyl-N-[4-[4-(4-methylphenyl)piperazin-1-yl]phenyl]quinolin-4-amine |
InChI |
InChI=1S/C29H32N4/c1-20-5-9-25(10-6-20)32-13-15-33(16-14-32)26-11-7-24(8-12-26)31-28-19-23(4)30-29-22(3)17-21(2)18-27(28)29/h5-12,17-19H,13-16H2,1-4H3,(H,30,31) |
InChI-Schlüssel |
KAFXIZMVPQNJOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC4=CC(=NC5=C(C=C(C=C45)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



